molecular formula C10H21NO2Si B13939359 1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one

1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one

Cat. No.: B13939359
M. Wt: 215.36 g/mol
InChI Key: ZGCIPJLCVXEPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one is a chemical compound with the molecular formula C9H19NOSi. It is a derivative of azetidinone, a four-membered lactam ring, which is known for its significance in various chemical and pharmaceutical applications . The tert-butyldimethylsilyl group provides steric protection, making the compound stable under various conditions.

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly beta-lactam antibiotics.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyldimethylsilyl group provides steric hindrance, protecting the compound from rapid degradation and allowing it to exert its effects over a prolonged period .

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:

The presence of both the tert-butyldimethylsilyl and hydroxymethyl groups in this compound provides a unique combination of stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3

InChI Key

ZGCIPJLCVXEPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1CC(C1=O)CO

Origin of Product

United States

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